2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C11H15N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It consists of a pyrazolo[1,5-a]pyrimidine core with ethyl and methyl substituents at specified positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : A precursor, 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidine, is used for creating a new series of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating the versatility in synthesizing related compounds (Atta, 2011).
- Reactivity in Synthesizing Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines : The reactivity of certain pyrazolo[1,5-a]pyrimidine derivatives was explored, highlighting their potential as benzodiazepine receptor ligands (Bruni et al., 1994).
Structural Analysis
- X-Ray Analysis for Structural Confirmation : X-ray analysis has been used to determine the structure of derivatives like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, aiding in the understanding of molecular structures (Clayton et al., 1980).
Pharmaceutical Applications
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for anti-inflammatory properties, with some showing higher activity and better therapeutic indexes than standard drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).
Chemical Transformations and Derivatives
- Formation of Dihydroazolo[1,5-a]pyrimidines and Ring-Chain Isomerism : Studies on the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines have explored their ring-chain isomerisation in various solvents (Goryaeva et al., 2009).
Novel Synthetic Methods
- Development of New Synthetic Routes : Research has been conducted on the synthesis of pyrazolo[4,3-d]pyrimidines from different starting materials, showing the adaptability of synthetic routes for such compounds (Takei et al., 1979).
Eigenschaften
IUPAC Name |
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMYDXGDXAMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=C1C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351581 | |
Record name | 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6221-46-1 | |
Record name | 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.